molecular formula C4H2BrN5O2 B358869 (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 919971-69-0

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B358869
CAS No.: 919971-69-0
M. Wt: 232g/mol
InChI Key: ZVZRDDCXPQJPKY-UHFFFAOYSA-N
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Description

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromo and nitro group attached to a triazole ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the nitration of 5-bromo-1H-1,2,4-triazole. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group. The resulting 5-bromo-3-nitro-1H-1,2,4-triazole is then reacted with acetonitrile in the presence of a suitable base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent reaction with acetonitrile. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted triazole derivatives.

    Reduction: Formation of 5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromo and nitro groups on the triazole ring, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRDDCXPQJPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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